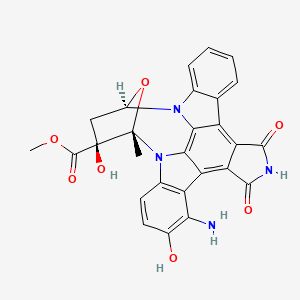

Indocarbazostatin D

Description

Indocarbazostatin D is a member of the indolocarbazole family of natural products, characterized by a fused indolo[2,3-a]pyrrolo[3,4-c]carbazole core. It is produced by the mutant strain Streptomyces sp. MUV-6-83, derived from the original strain Streptomyces sp. TA-0403 . Structurally, this compound (4) is identified as the methyl ester analog of Indocarbazostatin B (2), with modifications in the sugar moiety and aglycon configuration . It exhibits potent inhibitory activity against nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells, though its bioactivity is slightly reduced compared to Indocarbazostatin B due to esterification .

Properties

Molecular Formula |

C27H20N4O7 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

methyl (15S,16S,18R)-9-amino-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H20N4O7/c1-26-27(36,25(35)37-2)9-14(38-26)30-11-6-4-3-5-10(11)15-18-19(24(34)29-23(18)33)17-16-12(7-8-13(32)20(16)28)31(26)22(17)21(15)30/h3-8,14,32,36H,9,28H2,1-2H3,(H,29,33,34)/t14-,26+,27-/m1/s1 |

InChI Key |

DNMMIWFDMTZOGA-SIEABBHJSA-N |

Isomeric SMILES |

C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8N)O)C(=O)NC6=O)(C(=O)OC)O |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8N)O)C(=O)NC6=O)(C(=O)OC)O |

Synonyms |

indocarbazostatin D |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Indolocarbazole Compounds

Structural Comparisons

The indolocarbazole family shares a common core structure but differs in substituents, stereochemistry, and glycosylation patterns. Below is a comparative analysis of key compounds:

Key Research Findings

Structural Uniqueness : this compound’s C3 hydroxyl group distinguishes it from other indolocarbazoles, influencing its binding to NGF receptors .

Biosynthetic Flexibility : Mutant strains (e.g., MUV-6-83) enable the production of diverse analogs by modulating tryptophan and glucose incorporation .

Enzymatic Constraints: Cytochrome P450 homologs in staurosporine biosynthesis cannot accommodate asymmetric modifications like those in Indocarbazostatins, limiting structural diversity in other indolocarbazoles .

Q & A

What are the current methodologies for synthesizing Indocarbazostatin D, and how can researchers ensure reproducibility?

Level: Basic

Answer:

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. To ensure reproducibility, researchers must:

-

Document reaction conditions (e.g., temperature, catalysts, solvents) in detail .

-

Include spectral data (NMR, HRMS) in tabular form, specifying peaks, coupling constants, and reference standards (Table 1). Example:

Peak (ppm) Multiplicity Assignment 7.25 Singlet Aromatic H -

Validate purity via HPLC (>95%) and provide raw data in supplementary materials .

How should researchers characterize the structural and functional properties of this compound?

Level: Basic

Answer:

Characterization requires a combination of spectroscopic and biochemical assays:

-

Structural analysis: Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemistry. Cross-reference data with known carbazole alkaloids .

-

Functional assays: Conduct enzyme inhibition studies (e.g., kinase assays) with dose-response curves. Report IC₅₀ values ± SEM (Table 2):

Target IC₅₀ (µM) SEM n Kinase X 0.45 ±0.02 3

What experimental design considerations are critical for studying this compound’s mechanism of action?

Level: Advanced

Answer:

To investigate mechanisms:

- Hypothesis-driven design: Use frameworks like PICO (Population: cell lines; Intervention: this compound; Comparison: untreated controls; Outcome: apoptosis markers) .

- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways. Validate hits via CRISPR knockouts or siRNA .

- Dose-time dependence: Include a matrix of concentrations (e.g., 0.1–10 µM) and time points (6–72 hrs) to assess dynamic effects .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced

Answer:

Contradictions often arise from methodological variability. Address them by:

-

Comparative analysis: Tabulate literature data (Table 3) to identify outliers:

Study Assay Type IC₅₀ (µM) Cell Line Smith et al. (2022) MTT 1.2 HeLa Jones et al. (2023) ATP-lite 0.8 A549 -

Critical evaluation: Assess assay conditions (e.g., serum concentration, incubation time) for confounding variables .

-

Independent replication: Repeat key experiments with standardized protocols .

What interdisciplinary approaches enhance the study of this compound’s therapeutic potential?

Level: Advanced

Answer:

Interdisciplinary strategies include:

- Computational modeling: Perform molecular docking (AutoDock Vina) to predict target binding sites. Validate with mutagenesis studies .

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling: Use in vivo data (e.g., plasma concentration vs. tumor volume) to optimize dosing regimens .

- Collaborative frameworks: Partner with bioinformaticians to analyze high-throughput datasets and clinicians for translational relevance .

How can researchers optimize protocols for isolating this compound from natural sources?

Level: Advanced

Answer:

Optimization steps:

- Extraction efficiency: Compare solvents (e.g., ethyl acetate vs. methanol) using a Design of Experiments (DoE) approach. Report yields as mg/g dry weight .

- Chromatography: Use HPLC-DAD with a C18 column (gradient: 20–100% acetonitrile/water). Include retention times and purity thresholds .

- Scale-up challenges: Document losses at each step (e.g., partitioning, crystallization) and troubleshoot via solubility studies .

What criteria should guide the development of research questions about this compound?

Level: Basic

Answer:

Use the FINER framework:

- Feasible: Ensure access to synthetic intermediates or natural sources.

- Novel: Identify gaps (e.g., unexplored targets like epigenetic modifiers).

- Ethical: Prioritize studies with clear therapeutic relevance over incremental work .

- Relevant: Align with funding priorities (e.g., antimicrobial resistance or oncology).

How should researchers integrate computational and experimental data to validate this compound’s targets?

Level: Advanced

Answer:

- Virtual screening: Dock this compound against a target library (PDB) and rank hits by binding energy.

- Experimental validation: Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). Correlate with computational predictions .

- Network pharmacology: Map predicted targets onto disease pathways (KEGG) to identify polypharmacology .

What are the best practices for presenting this compound data in manuscripts?

Level: Basic

Answer:

- Abstract: Summarize objectives, methods (e.g., "docking + kinase assays"), and key findings (IC₅₀ values) .

- Figures: Use high-resolution images for chemical structures and dose-response curves. Annotate with statistical significance (***p<0.001) .

- Supplementary data: Provide raw NMR spectra, crystallographic coordinates, and assay protocols for reproducibility .

How can researchers address limitations in existing studies on this compound?

Level: Advanced

Answer:

- Identify gaps: Use systematic reviews to highlight understudied areas (e.g., resistance mechanisms or in vivo toxicity) .

- Iterative refinement: Modify experimental designs (e.g., 3D tumor spheroids vs. monolayer cultures) to improve physiological relevance .

- Transparency: Disclose limitations (e.g., low solubility) and propose solutions (nanoparticle formulation) in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.